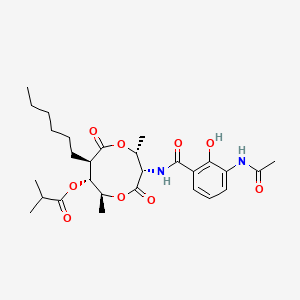

Antimycin A2c

Description

Context within the Antimycin A Class and its Significance in Biochemical Studies

The antimycins are a family of over 40 related depsipeptide compounds produced primarily by Streptomyces bacteria. researchgate.net Structurally, they are characterized by a nine-membered dilactone ring core attached via an amide bond to a 3-formamidosalicylic acid moiety. researchgate.net The various analogues within the class differ in the alkyl side chains appended to this core structure.

The primary and most studied mechanism of action for the antimycin class is the potent inhibition of the mitochondrial electron transport chain. sigmaaldrich.comsigmaaldrich.com Specifically, they bind to the Q-site of Complex III (cytochrome c reductase), which disrupts the crucial Q-cycle by blocking the oxidation of ubiquinol (B23937) to ubiquinone. wikipedia.orgcellsignal.comcellsignal.cn This interruption of electron flow halts cellular respiration, prevents the formation of a proton gradient across the inner mitochondrial membrane, and consequently blocks the synthesis of ATP. wikipedia.orgontosight.ai This potent inhibition also leads to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818). sigmaaldrich.comwikipedia.org

Due to this well-defined mechanism, antimycins have become invaluable tools in biochemical and cell biology research. ontosight.ai They are widely used to study mitochondrial function, oxidative phosphorylation, and the pathways of apoptosis (programmed cell death). ontosight.aiontosight.ai Beyond their role as respiratory inhibitors, some antimycins have been identified as potent inhibitors of the anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancer cells, highlighting their potential in oncology research. researchgate.netcellsignal.comcellsignal.cn

| Property | Description |

| Core Structure | Nine-membered dilactone ring linked to a 3-formamidosalicylic acid moiety. researchgate.net |

| Primary Source | Streptomyces species. sigmaaldrich.comontosight.ai |

| Primary Mechanism | Inhibition of Complex III (cytochrome c reductase) of the mitochondrial electron transport chain. wikipedia.orgontosight.ai |

| Biochemical Effect | Blocks ATP synthesis, induces production of Reactive Oxygen Species (ROS). sigmaaldrich.comwikipedia.org |

| Research Utility | Tool for studying mitochondrial function, cellular respiration, and apoptosis. ontosight.aiontosight.aiontosight.ai |

Research Trajectory and Key Discoveries Pertaining to Antimycin A2c

This compound is a distinct analogue within this class, identified as an antimycin alkaloid extracted from a marine-derived species of Streptomyces. researchgate.netbioceantech.com While sharing the core inhibitory properties of the antimycin family, recent research has illuminated a specific and significant biological activity that sets it apart, particularly in the context of cancer biology.

A pivotal 2023 study revealed that this compound exhibits potent and specific cytotoxicity against human papillomavirus (HPV)-transformed cervical cancer cells, such as the HeLa cell line. researchgate.netnih.govresearchgate.net The investigation detailed a multi-step mechanism initiated by the disruption of mitochondrial function, which is characteristic of antimycins. researchgate.net This disruption leads to a significant increase in intracellular ROS. researchgate.net

The key discovery was the downstream consequence of this ROS generation. researchgate.net The study demonstrated that the elevated ROS levels activate the ubiquitin-dependent proteasome system. researchgate.net This activation, in turn, leads to the specific degradation of the viral oncoproteins E6 and E7, which are critical for the survival and proliferation of HPV-infected cancer cells. researchgate.net The degradation of these oncoproteins triggers cell cycle arrest and caspase-dependent apoptosis in the cancer cells. researchgate.netnih.gov

This finding is significant as it presents a novel mechanism for targeting HPV-driven cancers. It establishes this compound not only as a potential lead compound for the development of new therapeutics for cervical cancer but also as a valuable chemical tool for dissecting the biological functions and regulation of the E6/E7 oncoproteins. researchgate.netnih.gov

| Aspect | Finding |

| Source | Marine-derived Streptomyces sp. researchgate.netbioceantech.com |

| Primary Target | HPV-transformed cervical cancer cells (e.g., HeLa). researchgate.netnih.gov |

| Key Mechanism | 1. Disrupts mitochondrial function, increasing Reactive Oxygen Species (ROS). 2. Increased ROS activates the ubiquitin-dependent proteasome system. 3. Leads to the degradation of HPV E6/E7 oncoproteins. researchgate.net |

| Cellular Outcome | Inhibition of proliferation, cell cycle arrest, and induction of caspase-dependent apoptosis. researchgate.netnih.gov |

| Research Significance | Potential lead compound for cervical cancer therapy and a tool to study E6/E7 oncoprotein function. researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H40N2O9 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

[(2R,3S,6S,7R,8R)-3-[(3-acetamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |

InChI |

InChI=1S/C28H40N2O9/c1-7-8-9-10-12-20-24(39-26(34)15(2)3)17(5)38-28(36)22(16(4)37-27(20)35)30-25(33)19-13-11-14-21(23(19)32)29-18(6)31/h11,13-17,20,22,24,32H,7-10,12H2,1-6H3,(H,29,31)(H,30,33)/t16-,17+,20-,22+,24+/m1/s1 |

InChI Key |

WWGKAXWEOLWXEB-NIBHENIISA-N |

Isomeric SMILES |

CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)O)C)OC(=O)C(C)C |

Canonical SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC(=O)C)O)C)OC(=O)C(C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Origin

Microbial Producers and Isolation Strategies for Antimycin A2c

Antimycins are predominantly products of actinomycete bacteria, which are found in diverse terrestrial and marine environments. nih.govuniversiteitleiden.nl While the antimycin family is produced by a wide range of Streptomyces species, this compound has been specifically isolated from a marine-derived strain. nih.govresearchgate.netnih.gov The isolation and identification of these compounds typically involve cultivation of the producing organism, followed by extraction of metabolites from the culture broth and mycelium, and subsequent purification using chromatographic techniques.

A notable producer of this compound is Streptomyces sp. THS-55, isolated from a marine environment. researchgate.netnih.gov The general strategy for isolating antimycins involves growing the bacterial strain in a suitable nutrient-rich medium (such as ISP2) to encourage the production of secondary metabolites. nih.gov Following an incubation period, the culture is harvested. The metabolites are then extracted using organic solvents. The crude extract undergoes a series of purification steps, often involving high-performance liquid chromatography (HPLC), to isolate the individual antimycin analogues. researchgate.net The final structure, such as that of this compound, is elucidated using extensive spectroscopic analysis. nih.gov

Table 1: Microbial Producer of this compound

| Microbial Producer | Environment |

|---|

Genetic Basis of this compound Biosynthesis: ant Gene Clusters

The genetic blueprint for antimycin production is contained within the ant biosynthetic gene cluster (BGC). nih.gov The first antimycin BGC to be characterized was from Streptomyces albus S4, revealing a cluster of approximately 25 kb containing 15 genes organized into four distinct polycistronic operons. nih.govasm.org These genes direct the synthesis of the antimycin core structure, which is common to all members of the family, including this compound. nih.gov

Table 2: Key Genes and Their Functions in the Antimycin Biosynthetic Gene Cluster

| Gene | Encoded Protein/Enzyme | Function in Biosynthesis |

|---|---|---|

| antA | Extracytoplasmic Function (ECF) RNA Polymerase Sigma Factor (σAntA) | Transcriptional activator of other ant genes. d-nb.infomdpi.com |

| antB | Acyltransferase | Catalyzes the transesterification reaction that attaches the variable acyloxyl moiety at C-8, contributing to the chemical diversity of antimycins (e.g., the isobutyryl group in this compound). nih.govwhiterose.ac.uk |

| antC | Nonribosomal Peptide Synthetase (NRPS) | A di-modular NRPS responsible for incorporating amino acid building blocks. nih.govresearchgate.net |

| antD | Polyketide Synthase (PKS) | A unimodular PKS that incorporates acyl-CoA extender units, contributing to the diversity at the R² position. whiterose.ac.ukresearchgate.net |

| antE | Crotonyl-CoA Carboxylase/Reductase (CCR) | Synthesizes 'unusual' acyl-malonyl-CoA extender units for the PKS module. asm.orgresearchgate.net |

| antF-L, N | Various enzymes including Tryptophan 2,3-dioxygenase (AntN) | Involved in the multi-step synthesis of the 3-formamidosalicylate starter unit from tryptophan. nih.govasm.org |

| antM | Standalone β-Ketoreductase (KR) | Reduces the C-8 carbonyl of the antimycin scaffold while it is tethered to the PKS, a crucial step before acylation by AntB. whiterose.ac.uk |

| antO | Tailoring Enzyme | Involved in modifying the antimycin structure. nih.gov |

| antP | Kynureninase | A pathway-specific enzyme found in L- and IP-form clusters that converts N-formyl-L-kynurenine to anthranilate. researchgate.netnih.gov |

Antimycin biosynthesis is a classic example of a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. researchgate.netnih.gov These large, modular enzymes work in an assembly-line fashion to construct the complex molecule from simple precursors. nih.govfrontiersin.org

The antimycin assembly line consists of:

AntC (NRPS): A di-modular NRPS enzyme. nih.gov It possesses two modules, each responsible for recognizing, activating, and incorporating a specific amino acid into the growing chain. researchgate.net The first module incorporates the 3-formamidosalicylate starter unit, and the second incorporates an L-threonine residue.

AntD (PKS): A unimodular PKS. researchgate.net This module is responsible for extending the peptide chain with a polyketide unit. The acyltransferase (AT) domain within AntD is notably promiscuous, accepting various acyl-malonyl-CoA extender units, which are synthesized by the enzyme AntE. researchgate.net This promiscuity is a major source of the structural diversity seen in the alkyl side chains (R² group) of different antimycin analogues. researchgate.net

The entire process is a coordinated sequence of condensation reactions, with the growing intermediate chain being passed from one module to the next while covalently tethered to the enzyme complex via a phosphopantetheine arm. nih.govnih.gov

The formation of this compound begins with the synthesis of its unusual starter unit, 3-formamidosalicylate, from the primary metabolite L-tryptophan. researchgate.net This process involves several key enzymatic steps:

Indole (B1671886) Ring Opening: The biosynthesis is initiated by AntN , a tryptophan 2,3-dioxygenase. researchgate.netnih.gov This enzyme catalyzes the oxidative cleavage of the indole ring of tryptophan to produce the intermediate N-formyl-L-kynurenine. researchgate.net

Conversion to Anthranilate: The next step is the conversion of N-formyl-L-kynurenine to anthranilate. This reaction is catalyzed by a kynureninase . researchgate.net In gene clusters with the "Long" or "Intermediate-P" architecture, this function is performed by a pathway-specific kynureninase, AntP . researchgate.netnih.gov In "Short" form clusters that lack the antP gene, this step is likely carried out by a housekeeping kynureninase from the host's primary metabolism. researchgate.net

Formation of 3-Aminosalicylate: Anthranilate is then converted to 3-aminosalicylate by a multicomponent oxygenase complex encoded by the antHIJKL genes. researchgate.net

Assembly and Tailoring: The 3-aminosalicylate starter unit is loaded onto the NRPS-PKS assembly line (AntC and AntD) for chain elongation. researchgate.net A key tailoring step is the reduction of the C-8 carbonyl by the standalone ketoreductase AntM , which acts on the PKS-bound intermediate. whiterose.ac.uk This reduction is a prerequisite for the final diversification step by AntB , an acyltransferase that attaches the specific C-8 acyloxyl moiety. nih.govwhiterose.ac.uk For this compound, AntB would utilize an isobutyryl-CoA precursor to form the characteristic side chain. researchgate.net

Evolutionary and Phylogenetic Analysis of Antimycin Biosynthetic Gene Clusters

Genomic analysis across numerous Actinobacteria has revealed significant diversity and a clear evolutionary trajectory for antimycin BGCs. nih.govnih.gov These clusters are widespread, having been identified in bacteria isolated from at least five continents, often from symbiotic associations with plants and other organisms. nih.govmicrobiologyresearch.org

Antimycin BGCs are classified into four main architectures based on the presence or absence of two specific genes: antP (encoding a kynureninase) and antQ (encoding a phosphopantetheinyl transferase). nih.govresearchgate.netmicrobiologyresearch.org

L-form (Long-form): Contains a full complement of 17 genes, including both antP and antQ. researchgate.netnih.gov This form is considered the ancestral architecture. nih.govmicrobiologyresearch.org

S-form (Short-form): The most streamlined version, containing only 15 genes and lacking both antP and antQ. researchgate.netnih.gov Organisms with S-form clusters rely on housekeeping enzymes encoded elsewhere in the genome to perform these functions. researchgate.net

I-form (Intermediate-form): These clusters are missing one of the two genes.

IP-form: Contains antP but lacks antQ. nih.govresearchgate.net

IQ-form: Contains antQ but lacks antP. nih.govresearchgate.net

Phylogenetic analyses show two distinct clades of antimycin producers, which clearly separate the S-form BGCs from the L- and I-form BGCs. nih.govnih.gov

Table 3: Architectures of Antimycin Biosynthetic Gene Clusters (BGCs)

| BGC Architecture | Number of Genes | Presence of antP (Kynureninase) | Presence of antQ (PPTase) |

|---|---|---|---|

| L-form | 17 | Yes | Yes |

| IP-form | 16 | Yes | No |

| IQ-form | 16 | No | Yes |

| S-form | 15 | No | No |

The evolution and distribution of antimycin BGCs appear to be shaped by both vertical and horizontal gene transfer, which are key mechanisms for the evolution of secondary metabolite pathways in Actinobacteria. researchgate.netresearchgate.net

Vertical Transmission: Evidence strongly suggests that the ancestral antimycin producer contained an L-form gene cluster. nih.govnih.govmicrobiologyresearch.org This complete BGC was then primarily passed down through generations via vertical transmission. The strong correlation between the phylogeny of the producing organisms and the phylogeny of their antimycin BGCs supports this model of inheritance. nih.gov

Diversification and Gene Loss: The S-form and I-form clusters are believed to have arisen from the ancestral L-form through gene loss events. nih.govnih.gov The I-form clusters, which have lost either antP or antQ, may represent evolutionary intermediates in the process of streamlining the BGC into the S-form. nih.gov

Horizontal Gene Transfer (HGT): While vertical descent appears to be the dominant force in the evolution of the core antimycin lineage, HGT is a known driver of diversity in actinobacterial secondary metabolism. researchgate.netuniversiteitleiden.nl The presence of antimycin BGCs in distantly related species could indicate instances of HGT, allowing for the rapid acquisition of this valuable metabolic pathway.

Molecular Mechanisms of Action

Inhibition of Mitochondrial Respiration

The primary molecular target of antimycins is the inner mitochondrial membrane, where they act as potent inhibitors of the electron transport chain. This inhibition is central to the compound's biological effects.

Interaction with Cytochrome bc1 Complex (Complex III)

Antimycin A2c, like other antimycins, specifically binds to the cytochrome bc1 complex, also known as Complex III, a critical enzymatic component of the mitochondrial respiratory chain. nih.govresearchgate.netescholarship.org This complex facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane. nih.govescholarship.org Antimycin A binds with high potency and specificity to the quinone reduction site (Qi site) of Complex III, which is located on the matrix side of the inner membrane. nih.govresearchgate.netwikipedia.org The binding is understood to occur near the heme bH subunit of cytochrome b. nih.govescholarship.org This interaction induces a significant conformational change in the cytochrome bc1 complex. nih.govescholarship.org

The binding specificity is largely attributed to the N-formylamino-salicylamide group of the antimycin molecule. nih.govnih.gov Hydrogen bonds are formed between the phenolic hydroxyl and formylamino groups of the inhibitor and conserved amino acid residues of cytochrome b, such as Asp228 and, via a water molecule, Lys227. nih.gov

Disruption of the Q-Cycle and Electron Transfer

The binding of this compound to the Qi site physically obstructs the binding of ubiquinone, thereby inhibiting the transfer of electrons from the heme bH subunit to ubiquinone. nih.govresearchgate.net This blockage effectively stalls the Q-cycle, a process that governs the flow of electrons and protons through Complex III. nih.govescholarship.org

Impact on Mitochondrial Proton Gradient Formation

The electron transfer through the cytochrome bc1 complex is intrinsically linked to the pumping of protons from the mitochondrial matrix to the intermembrane space. nih.govescholarship.org This process contributes significantly to the generation of the mitochondrial proton gradient (proton-motive force), which is essential for ATP synthesis. wikipedia.org

By inhibiting the Q-cycle, this compound disrupts this proton translocation at Complex III. wikipedia.org The halt in electron flow prevents the conformational changes necessary for the complex to act as a proton pump. wikipedia.org The resulting collapse of the proton gradient across the inner mitochondrial membrane directly impairs the primary function of mitochondria in cellular energy production. wikipedia.org

Modulation of Cellular Bioenergetics

The inhibition of mitochondrial respiration by this compound has profound consequences for cellular bioenergetics, leading to a cascade of downstream effects that alter the cell's metabolic and redox state.

Reactive Oxygen Species (ROS) Generation and Downstream Cellular Responses

One of the most significant consequences of blocking the electron transport chain at Complex III is the increased production of reactive oxygen species (ROS), particularly the superoxide (B77818) anion (O2•−). wikipedia.orgmdpi.comscience.gov When the electron flow is stalled by this compound, the backup of electrons on the cytochrome b hemes increases the lifetime of semiquinone intermediates at the Qo site. nih.govnih.gov These unstable semiquinones can then react directly with molecular oxygen to generate superoxide. nih.govmdpi.com

This elevated ROS production can overwhelm the cell's antioxidant defense mechanisms, leading to oxidative stress. science.govresearchgate.net Oxidative stress, in turn, can trigger a variety of cellular responses, including the activation of stress-response pathways and, in many cases, the initiation of apoptosis (programmed cell death). science.govresearchgate.netplos.orgfrontiersin.org The increase in intracellular ROS is a key mechanism through which this compound can induce cytotoxicity. researchgate.netresearchgate.netresearchgate.netresearchgate.net

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Electron Transfer at Complex III | Inhibited | nih.govresearchgate.net |

| Q-Cycle | Disrupted | nih.govnih.gov |

| Proton Gradient | Decreased/Collapsed | wikipedia.org |

| ROS Production | Increased | wikipedia.orgmdpi.comscience.gov |

| ATP Synthesis | Inhibited | researchgate.netwikipedia.org |

Alterations in ATP Homeostasis

The primary function of mitochondrial respiration is the efficient production of ATP through oxidative phosphorylation. nih.gov The proton gradient established by the electron transport chain drives ATP synthase (Complex V) to phosphorylate ADP to ATP. wikipedia.org

Shifts in Cellular Metabolic Pathways (e.g., Glycolysis)

Antimycin A is a well-documented inhibitor of the mitochondrial electron transport chain. nih.gov This inhibition of oxidative phosphorylation prompts a significant shift in cellular energy metabolism. nih.gov In response to compromised mitochondrial respiration, cells often exhibit a compensatory increase in glycolysis, a phenomenon known as the Warburg effect in cancer cells. researchgate.net

Studies have demonstrated that treatment with Antimycin A leads to a drastic reduction in the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, while concurrently increasing the extracellular acidification rate (ECAR), a measure of glycolysis. nih.govnih.gov This metabolic reprogramming allows cells to continue generating ATP, albeit less efficiently, in the face of mitochondrial dysfunction. However, the extent of this glycolytic shift can be cell-type dependent. For instance, in the Müller cell line MIO-M1, mitochondrial inhibition by Antimycin A did not alter the glycolytic rate, suggesting that in some cellular contexts, ATP is primarily produced through glycolysis regardless of mitochondrial function. researchgate.net

| Parameter | Effect of Antimycin A Treatment | Metabolic Implication |

|---|---|---|

| Oxygen Consumption Rate (OCR) | Drastic Reduction nih.gov | Inhibition of Mitochondrial Respiration |

| Extracellular Acidification Rate (ECAR) | Increase nih.gov | Upregulation of Glycolysis |

Interactions with Anti-Apoptotic Proteins (e.g., Bcl-2/Bcl-xL)

Beyond its role as a respiratory chain inhibitor, Antimycin A has been identified as a potent inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.netresearchgate.netnih.gov These proteins are key regulators of the intrinsic apoptotic pathway, and their overexpression is a common mechanism by which cancer cells evade programmed cell death. youtube.com

Computational modeling and experimental evidence have shown that Antimycin A binds to a hydrophobic groove on Bcl-xL, a site that is also crucial for its interaction with pro-apoptotic proteins like BAX. nih.gov This interaction disrupts the anti-apoptotic function of Bcl-2 and Bcl-xL, thereby sensitizing cells to apoptosis. frontiersin.orgfrontiersin.org The significance of this interaction is underscored by findings that specific mutations within the hydrophobic groove of Bcl-xL can confer resistance to Antimycin A-induced cytotoxicity. nih.gov The ability of Antimycin A to directly target these central regulators of apoptosis highlights a critical aspect of its mechanism of action.

Impact on Gene Expression and Transcription (e.g., Mitochondrial DNA-encoded genes)

The inhibitory effects of Antimycin A on mitochondrial function extend to the regulation of gene expression, particularly genes encoded by mitochondrial DNA (mtDNA). The mitochondrial genome encodes essential subunits of the electron transport chain complexes.

Research has shown that Antimycin A1 can suppress the transcription levels of several mtDNA-encoded genes, including ATP6, ATP8, COX3, QCR6, CytB, ND1, and ND3. frontiersin.org These genes encode for components of ATP synthase, cytochrome c oxidase, and complex I. By downregulating the expression of these critical genes, Antimycin A further disrupts the machinery of oxidative phosphorylation, compounding its direct inhibitory effect on complex III. frontiersin.org This impact on mitochondrial gene expression represents a secondary mechanism by which Antimycin A compromises cellular respiration and energy production.

| Mitochondrial DNA-Encoded Gene | Function | Effect of Antimycin A1 Treatment |

|---|---|---|

| ATP6, ATP8 | Subunits of ATP Synthase (Complex V) | Transcription Suppressed frontiersin.org |

| COX3 | Subunit of Cytochrome c Oxidase (Complex IV) | Transcription Suppressed frontiersin.org |

| QCR6, CytB | Subunits of Cytochrome bc1 Complex (Complex III) | Transcription Suppressed frontiersin.org |

| ND1, ND3 | Subunits of NADH Dehydrogenase (Complex I) | Transcription Suppressed frontiersin.org |

Regulation of Specific Cellular Signaling Pathways

A novel analogue, this compound, has been shown to degrade viral oncoproteins through the activation of the ubiquitin-dependent proteasome system, a process mediated by reactive oxygen species (ROS). nih.govresearchgate.net Inhibition of the mitochondrial electron transport chain by antimycins can lead to an increase in the production of ROS. nih.govwikipedia.orgnih.gov This elevated ROS level can, in turn, trigger signaling cascades that lead to the ubiquitination and subsequent degradation of specific proteins by the proteasome. nih.govresearchgate.netmdpi.com This mechanism highlights a pathway where mitochondrial dysfunction induced by this compound is directly linked to the regulation of protein stability through the ubiquitin-proteasome system.

Antimycin A has been identified as an accelerator of c-Myc degradation. nih.govnih.gov The c-Myc oncoprotein is a critical regulator of cell proliferation and is often overexpressed in various cancers. nih.gov The degradation of c-Myc is primarily mediated by the ubiquitin-proteasome pathway. nih.govyoutube.com

Mechanistic studies have revealed that Antimycin A-induced mitochondrial damage leads to the production of ROS. nih.govnih.gov These ROS activate Glycogen Synthase Kinase 3 (GSK3), which then phosphorylates c-Myc at threonine-58. nih.gov This phosphorylation event marks c-Myc for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov The sensitivity of cancer cells to Antimycin A has been correlated with their endogenous c-Myc levels, suggesting that c-Myc degradation is a key component of the cellular response to this compound. nih.gov

Mitochondrial dysfunction induced by Antimycin A has been shown to impair insulin (B600854) signaling. nih.gov In cultured skeletal muscle cells, treatment with Antimycin A leads to mitochondrial dysfunction and increased ROS production. nih.gov This is associated with impaired activation of protein kinase B (Akt), a central mediator of the insulin signaling pathway. nih.govjci.orgyoutube.com Consequently, insulin-stimulated glucose uptake is decreased. nih.gov This demonstrates a clear link between mitochondrial integrity and insulin responsiveness, where the disruption of mitochondrial function by Antimycin A leads to a state of insulin resistance at the cellular level. nih.gov

Modulation of Autophagic Processes

While direct and extensive research on the specific modulation of autophagic processes by this compound is not yet prevalent in publicly available scientific literature, the broader class of Antimycin A compounds, to which A2c belongs, is known to influence autophagy, primarily through its effects on mitochondrial function. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, and mitochondrial integrity is a key regulator of this pathway.

Antimycin A has been demonstrated to inhibit autophagy. nih.gov This inhibition is linked to its role as an inhibitor of the mitochondrial electron transport chain (mETC) complex III. nih.gov Studies have shown that the inhibitory effect of Antimycin A on autophagy is dependent on its ability to disrupt mitochondrial function. nih.gov In cells with depleted mitochondrial DNA, Antimycin A fails to inhibit autophagy, suggesting that its mechanism of action is tied to intact mitochondrial respiratory chain activity. nih.gov The correlation between the inhibition of mETC complex III and the inhibition of autophagy suggests that complex III may play a role in mediating the induction of autophagy. nih.gov

Conversely, mitochondrial damage, such as that induced by Antimycin A, can also trigger autophagy as a cellular survival mechanism to clear away dysfunctional mitochondria (a process known as mitophagy). researchgate.net For instance, in human retinal pigment epithelium (RPE) cells, treatment with Antimycin A led to mitochondrial damage and a corresponding activation of autophagy. researchgate.net This suggests a complex, context-dependent role for Antimycin A in modulating autophagy, where it can be both an inhibitor of general autophagy and an inducer of selective mitophagy in response to the mitochondrial stress it causes.

A study on a novel analog, this compound, isolated from a marine-derived Streptomyces sp., demonstrated its potent cytotoxic effects on HeLa cells. nih.gov The mechanism of action involved the disruption of mitochondrial function, leading to increased production of reactive oxygen species (ROS). nih.gov While this study focused on apoptosis, the observed mitochondrial disruption is a known trigger for mitophagy. Therefore, it is plausible that this compound, like other Antimycin A compounds, modulates autophagic processes as a direct consequence of its impact on mitochondrial health, though further specific research is needed to confirm this.

Table 1: Effects of Antimycin A on Autophagy in Different Cell Types

| Cell Type | Effect on Autophagy | Associated Mechanism | Reference |

| Human RPE cells | Activation | Induction of mitochondrial damage | researchgate.net |

| HeLa cells | Inhibition | Inhibition of mETC complex III | nih.gov |

| H4 cells | Inhibition | Inhibition of mETC complex III | nih.gov |

Inhibition of Cyclic Electron Flow in Photosynthetic Systems

The antimycin A-sensitive CEF pathway involves the transfer of electrons from ferredoxin (Fd) back to plastoquinone (B1678516) (PQ). frontiersin.org This process is thought to be mediated by a complex containing the proteins PROTON GRADIENT REGULATION 5 (PGR5) and PGR5-LIKE PHOTOSYNTHETIC PHENOTYPE 1 (PGRL1). nih.gov Antimycin A is believed to target a component of this pathway, thereby blocking the recycling of electrons to the PQ pool. nih.gov

Research on tobacco plants has shown that treatment with Antimycin A leads to a significant inhibition of photosynthetic electron transport activity. nih.gov In wild-type tobacco, a 20% inhibition was observed, while in mutants lacking the NADH dehydrogenase-like (NDH) complex, another pathway for CEF, the inhibition by Antimycin A was much more pronounced, at 50%. nih.gov This indicates the existence of at least two distinct CEF pathways, one of which is sensitive to Antimycin A. nih.gov

Table 2: Inhibition of Photosynthetic Activity by Antimycin A in Tobacco (Nicotiana tabacum)

| Plant Type | Treatment | Inhibition of Photosynthetic Electron Transport Activity | Reference |

| Wild Type (WT) | 5 µM Antimycin A | 20% | nih.gov |

| ndhB mutant | 5 µM Antimycin A | 50% | nih.gov |

Structure Activity Relationship Sar Studies and Analogue Design

Identification of Key Structural Features for Biological Activity

SAR studies have pinpointed several structural motifs within the antimycin family that are critical for their interaction with biological targets. rsc.org The general antimycin skeleton consists of a macrolactone ring connected via an amide linkage to a 3-formamidosalicylate unit. rsc.org

The N-formylamino-salicyl-amide group is considered fundamental for the binding specificity of antimycins. nih.govnih.gov This moiety is largely responsible for the precise interactions that anchor the molecule to its target site. nih.govnih.gov Research involving synthetic analogues, where the natural dilactone-ring was substituted with di-n-octyl L-glutamate while the salicylic (B10762653) acid portion was modified, has reinforced the importance of the salicylamide (B354443) head. nih.gov

Antimycin-type depsipeptides are a diverse family of natural products, and a defining feature is their macrocyclic ring. researchgate.net While antimycins can possess rings of various sizes (e.g., 9, 15, or 18-membered), the macrolactone ring is a shared structural characteristic across the class. researchgate.net The alkyl chain incorporated by the polyketide synthase (PKS) module into this ring is also considered crucial for the anticancer activity of these compounds. nih.gov

Table 1: Key Structural Components and Their Roles

| Structural Feature | Role in Biological Activity | Source(s) |

|---|---|---|

| 3-Formamidosalicylate Moiety | Responsible for most of the binding specificity; anchors the molecule to its target. | nih.govnih.gov |

| Macrolactone Ring | Common structural motif essential for the overall molecular architecture. | rsc.orgresearchgate.net |

| Alkyl Chain on Ring | Crucial for anticancer activity. | nih.gov |

Specific functional groups and their conformations are vital for the potent inhibitory action of antimycins. nih.gov The phenolic hydroxyl (OH) group on the salicylamide ring is very important for inhibition. nih.gov SAR studies have suggested that a lower pKa for this phenolic OH group, indicating higher acidity, is a key factor for potent activity. nih.govnih.govnih.gov

The 3-formylamino group is also essential. nih.gov Although it is not a strong electron-withdrawing group, its presence and correct conformation are required for a precise fit of the molecule into its binding domain. nih.gov Any modifications that increase the bulk of this group lead to lower activity. nih.gov

Intramolecular hydrogen bonding plays a significant, though complex, role. In solution, an intramolecular hydrogen bond is typically observed between the phenolic OH and the carbonyl oxygen of the salicylamide linkage. nih.govnih.gov However, crystallographic studies of antimycin bound to its target, the cytochrome bc1 complex, reveal an altered pattern. nih.gov Upon binding, the original hydrogen bond is replaced by one involving the NH of the amide linkage, which requires a rotation of the amide group relative to the aromatic ring. nih.gov This highlights that the molecule's flexibility and its ability to adopt different conformations upon target binding are critical.

Synthetic Methodologies for Antimycin A2c Analogues

The generation of antimycin analogues for SAR studies and potential therapeutic development relies on both chemical synthesis and biosynthetic engineering.

Engineered biosynthesis presents a viable alternative to the complexities of chemical synthesis. nih.gov The biosynthesis of antimycin-type depsipeptides is known to be directed by a hybrid non-ribosomal peptide synthetase (NRPS)/polyketide synthase (PKS) pathway. nih.gov By reconstituting the biosynthesis of related compounds in a heterologous host like S. albus, researchers can create a platform to generate novel analogues by manipulating the biosynthetic genes or employing enzymatic derivatization. nih.gov

Molecular Modeling and Biophysical Characterization of Ligand-Target Interactions

Understanding the precise interactions between this compound and its biological targets is achieved through a combination of molecular modeling and biophysical techniques. These methods provide detailed insights into the binding mode and the forces driving the interaction. frontiersin.orgmdpi.com

Molecular docking is a computational technique used to predict the binding conformation of a ligand within a target's binding site. researchgate.netfrontiersin.org For antimycin A, docking simulations have been used to predict its optimal binding conformation. nih.gov These models are often built using homology modeling for the target protein structure. nih.gov Such computational studies are crucial for interpreting SAR data and guiding the design of new analogues. nih.gov

X-ray crystallography provides high-resolution, experimental data on the ligand-target complex. A 2.28 Å resolution crystal structure of bovine mitochondrial bc1 complex with antimycin bound has revealed specific hydrogen bonding patterns. nih.gov This structure shows that the phenolic OH and the formylamino nitrogen of antimycin form direct hydrogen bonds with the conserved Asp228 residue of cytochrome b. nih.govnih.gov The formylamino oxygen forms a hydrogen bond with Lys227 via a water molecule. nih.govnih.gov

Table 2: Specific Ligand-Target Interactions for Antimycin

| Antimycin Moiety | Interacting Residue/Molecule | Bond Type | Source(s) |

|---|---|---|---|

| Phenolic OH | Asp228 of cytochrome b | Hydrogen Bond | nih.govnih.gov |

| Formylamino N | Asp228 of cytochrome b | Hydrogen Bond | nih.govnih.gov |

| Formylamino O | Water Molecule -> Lys227 of cytochrome b | Hydrogen Bond | nih.govnih.gov |

Various biophysical techniques are employed to characterize these interactions in solution. wyatt.com Techniques like Composition-Gradient Multi-Angle Light Scattering (CG-MALS) can determine the affinity and absolute stoichiometry of drug-target binding without the need for labels. wyatt.com Circular dichroism can be used to assess the structural stability of the target protein and any conformational changes upon ligand binding. nih.gov The existence of a hydrophobic binding groove on a target protein can be demonstrated using fluorescence probes, which can be displaced by the binding ligand. nih.gov

Table 3: Biophysical Techniques for Characterizing Ligand-Target Interactions

| Technique | Application | Information Gained | Source(s) |

|---|---|---|---|

| X-ray Crystallography | Determining the 3D structure of the ligand-protein complex. | Precise binding mode, specific atomic interactions, and bond distances. | nih.govnih.gov |

| Molecular Docking | Predicting the preferred binding pose of a ligand to a target. | Optimal binding conformation, potential interactions. | researchgate.netnih.gov |

| Circular Dichroism (CD) | Assessing protein secondary structure and stability. | Conformational changes upon binding, thermal stability (Tm). | nih.gov |

| Fluorescence Spectroscopy | Probing the binding site environment. | Demonstration of binding to hydrophobic grooves, competition assays. | nih.gov |

| CG-MALS | Measuring biomolecular interactions in solution. | Binding affinity (Kd), stoichiometry of the complex. | wyatt.com |

Role As a Biochemical Probe in Research

Characterization of Mitochondrial Respiratory Chain Function

Antimycin A2c is a well-characterized inhibitor of the mitochondrial respiratory chain, specifically targeting Complex III (cytochrome bc1 complex). researchgate.net It binds to the Qi site of Complex III, thereby blocking the transfer of electrons and disrupting the proton gradient across the inner mitochondrial membrane. researchgate.netresearchgate.net This inhibition of the electron transport chain is a cornerstone of its use in research, allowing for the precise study of mitochondrial respiration and its downstream consequences. The disruption of mitochondrial function by this compound has been a valuable method for characterizing the mitochondrial respiratory chain. researchgate.netresearchgate.net

Dissection of Cellular Metabolic Pathways

By inhibiting mitochondrial respiration, this compound forces cells to alter their metabolic strategies, providing a model for studying metabolic reprogramming. For instance, its application can help researchers understand how cells shift towards glycolysis for energy production when oxidative phosphorylation is compromised. frontiersin.org Studies have shown that in the presence of this compound, there is a significant reprogramming of metabolic pathways, including those related to galactose and fatty acid metabolism. researchgate.net This makes it an invaluable tool for dissecting the intricate network of cellular metabolic pathways. researchgate.netresearchgate.net

Investigation of Oxidative Stress Mechanisms

A direct consequence of inhibiting the mitochondrial electron transport chain with this compound is the increased production of reactive oxygen species (ROS). researchgate.netresearchgate.net This occurs due to the backup of electrons in the respiratory chain, leading to the formation of superoxide (B77818) radicals. researchgate.net This induced oxidative stress allows researchers to investigate the cellular mechanisms for coping with and responding to oxidative damage. researchgate.netresearchgate.net The ability of this compound to generate ROS is a key feature in studies focused on the cellular impact of oxidative stress. researchgate.netnih.govasm.org

Elucidation of Apoptotic and Autophagic Processes in Cellular Models

The disruption of mitochondrial function and the subsequent increase in ROS production by this compound are potent triggers of programmed cell death pathways. Research has demonstrated that this compound can induce caspase-dependent apoptosis. researchgate.netnih.govmybiosource.com This process is often accompanied by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors. researchgate.net Furthermore, the compound has been implicated in the induction of autophagy, the cellular process of degrading and recycling damaged components. researchgate.net These effects make this compound a useful tool for studying the molecular machinery of both apoptosis and autophagy. researchgate.netresearchgate.netnih.govasm.org

Studies of Protein Degradation Pathways (e.g., c-Myc, HPV Oncoproteins E6/E7)

A significant area of research involving this compound is its role in promoting the degradation of specific proteins. Notably, it has been shown to induce the degradation of oncoproteins E6 and E7 from the human papillomavirus (HPV) in cervical cancer cells. researchgate.netnih.gov This degradation is mediated by the activation of the ubiquitin-dependent proteasome system, a major pathway for protein breakdown in cells. researchgate.netnih.govmybiosource.com The activation of this system is linked to the ROS generation caused by this compound. researchgate.net This novel finding highlights its potential as a tool to study and potentially target protein degradation pathways, including those involving key oncoproteins like c-Myc and those from HPV. researchgate.netouc.edu.cn

Exploration of Receptor Binding and Protein-Ligand Interactions

The specific binding of this compound to the Qi site of the cytochrome bc1 complex serves as a model for studying protein-ligand interactions. researchgate.net Molecular docking studies have been employed to understand the precise molecular interactions between this compound and its binding pocket. researchgate.net This research provides insights into the structural basis of enzyme inhibition and can aid in the design of novel inhibitors for various targets. researchgate.netnih.gov

Application in Understanding Resistance Mechanisms in Cellular and Microbial Models

The use of this compound in long-term cell or microbial culture can lead to the development of resistance. Studying the mechanisms by which cells or microbes become resistant to the effects of this compound can provide valuable information about cellular adaptation and drug resistance. nih.gov For instance, research into resistance could uncover mutations in the cytochrome bc1 complex or upregulation of alternative metabolic pathways that bypass the block in the respiratory chain. rsc.org

Data Tables

Table 1: Effects of this compound in HeLa Cells

| Effect | Observation | Reference |

|---|---|---|

| Cytotoxicity (IC50) | 1.35 µM (24h), 0.12 µM (48h), 0.03 µM (72h) | mybiosource.com |

| Cell Cycle | Arrest at the S phase | mybiosource.com |

| Apoptosis | Induction of caspase-dependent apoptosis | researchgate.netnih.govmybiosource.com |

| Protein Levels | Significant reduction of p53 and Cyclin D1 at 0.1µM (24h) | mybiosource.com |

| Signaling Pathways | Inhibition of PI3K, Akt, and STAT3 phosphorylation | mybiosource.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Antimycin A |

| This compound |

| c-Myc |

| Cyclin D1 |

| E6 oncoprotein |

| E7 oncoprotein |

| p53 |

| Akt |

| PI3K |

Ecological and Environmental Research Aspects

Production by Environmental Actinomycetes (e.g., Streptomyces sp.)

Antimycin A2c is a member of the antimycin family of secondary metabolites, which are primarily produced by actinomycetes, particularly those belonging to the genus Streptomyces. bioceantech.comresearchgate.net These filamentous bacteria are widespread in various terrestrial and marine environments and are renowned for their capacity to synthesize a vast array of bioactive compounds. nih.govoup.comuniversiteitleiden.nl The production of antimycins, including this compound, is a feature of certain Streptomyces species, which have been isolated from diverse ecological niches such as soil, marine sediments, and in association with other organisms like plants and insects. nih.govoup.comresearchgate.net

The biosynthesis of these compounds is often linked to the environmental conditions and nutrient availability in the habitat. oup.com For instance, the availability of specific carbon and nitrogen sources can significantly influence the production of secondary metabolites in streptomycetes. oup.com this compound has been specifically identified from marine-derived Streptomyces species, highlighting the marine environment as a significant source of novel antimycin analogues. bioceantech.comasm.orgresearchgate.net Research has shown that actinomycetes associated with marine organisms or found in unique ecosystems like mangrove forests are prolific producers of antibiotics. nih.govresearchgate.net The production of antimycins by these microorganisms is thought to play a crucial role in their survival and interaction within their complex microbial communities. oup.comuniversiteitleiden.nl

| Parameter | Description | References |

| Primary Producers | Gram-positive, filamentous bacteria of the genus Streptomyces. | researchgate.netnih.govoup.com |

| Environmental Habitats | Found in a wide range of ecosystems, including terrestrial soils, marine sediments, and as symbionts with other organisms. | nih.govoup.comresearchgate.net |

| Specific Source of this compound | Isolated from a marine-derived strain of Streptomyces sp. | bioceantech.comasm.orgresearchgate.net |

| Influencing Factors | Nutrient availability, such as carbon and nitrogen sources, can regulate the biosynthesis of antimycins. | oup.com |

| Ecological Significance of Production | Believed to be involved in competition and communication within microbial communities. | nih.govoup.comuniversiteitleiden.nl |

Inferences on Natural Roles and Interactions within Biological Systems (e.g., Antifungal, Insecticidal Activity)

The production of this compound and other antimycins by Streptomyces species is not arbitrary; it is inferred to serve distinct ecological functions that provide a competitive advantage to the producing organism. researchgate.net These compounds exhibit a broad spectrum of biological activities, most notably antifungal and insecticidal properties, which are crucial for survival and niche establishment. researchgate.netcellsignal.comcellsignal.com

Antifungal Activity: Antimycins are potent inhibitors of fungal growth. researchgate.netresearchgate.net This is a key ecological role, as actinomycetes often compete with fungi for resources in the soil and other environments. oup.com By producing antifungal compounds like this compound, Streptomyces can suppress the growth of competing fungi, thereby securing their access to nutrients. semanticscholar.org The mechanism of this antifungal action involves the inhibition of the mitochondrial respiratory chain, a fundamental process for energy production in fungi. researchgate.netsemanticscholar.org For example, antimycins have been shown to be effective against various plant pathogenic fungi. semanticscholar.orgsemanticscholar.org

Insecticidal Activity: In addition to their antifungal effects, antimycins also possess significant insecticidal activity. researchgate.netcellsignal.comcellsignal.com This suggests a role in defending the producing Streptomyces from predation by insects or in symbiotic relationships where the bacteria protect a host organism from insect pests. oup.comuniversiteitleiden.nl The insecticidal properties of antimycins contribute to the ecological fitness of the producing strain by deterring or killing potential threats. plos.org Studies have documented the efficacy of antimycin compounds against various insect larvae. plos.org

The combination of these activities suggests that this compound, as part of the antimycin complex produced by a Streptomyces strain, plays a vital role in mediating complex interactions within its ecosystem. It can act as a chemical defense mechanism and a tool for resource competition. oup.comresearchgate.net

| Inferred Role | Mechanism/Target Organism | Ecological Significance | References |

| Antifungal Activity | Inhibition of mitochondrial respiration in competing fungi. | Securing resources and niche dominance by suppressing fungal competitors. | researchgate.netoup.comresearchgate.netsemanticscholar.org |

| Insecticidal Activity | Acts as a toxin to various insects. | Defense against predation and potential role in protective symbioses. | researchgate.netcellsignal.comcellsignal.complos.org |

Mechanistic Investigations of Resistance to Antimycin A2c

Cellular and Molecular Mechanisms of Resistance Development to Antimycin A

Resistance to antimycin A compounds, including by extension Antimycin A2c, can arise from several cellular and molecular strategies employed by the target organism. These mechanisms often involve either preventing the compound from reaching its target or compensating for its inhibitory effects.

One of the primary cellular mechanisms of resistance is the alteration of membrane permeability to the drug. Some organisms possess a natural resistance due to a permeability barrier that limits the uptake of antimycin A. For instance, the bacterium Bacillus subtilis exhibits low sensitivity to antimycin A in its intact cellular state. tandfonline.com However, upon disruption of the cells, their sensitivity increases significantly, suggesting that the cell envelope acts as a barrier to the antibiotic. tandfonline.comjst.go.jp

Another key molecular mechanism is the presence or induction of alternative metabolic pathways that bypass the inhibited step in the electron transport chain. In Bacillus subtilis, in addition to a permeability barrier, the electron transport system contains an antimycin A-insensitive pathway. tandfonline.comjst.go.jp Similarly, in the plant Ustilago maydis, wild-type cells possess an antimycin A-tolerant respiratory system. Mutants lacking this system are significantly more sensitive to the antibiotic, indicating that this alternative pathway is a crucial component of its resistance. nih.gov In Arabidopsis, mitochondrial stress induced by antimycin A triggers a retrograde signaling pathway that leads to the expression of ALTERNATIVE OXIDASE1a (AOX1a), which restores electron transport. frontiersin.org

Furthermore, changes in the expression of specific proteins can modulate sensitivity to antimycin A. In human pulmonary fibroblast cells, which are more resistant to antimycin A than some lung cancer cell lines, the compound has been shown to downregulate thioredoxin (TXN) and thioredoxin reductase 2 (TXNR2). spandidos-publications.com This suggests that baseline or induced higher expression levels of these antioxidant enzymes could contribute to a resistance phenotype. In some cancer cell models, resistance to other drugs has been overcome by using antimycin A, which can suppress signaling pathways like Wnt/β-catenin and NF-κB that are often associated with drug resistance. nih.gov Conversely, alterations in these pathways could potentially contribute to antimycin A resistance.

In some cases, the cellular response to antimycin A involves the induction of specific gene expression programs. In yeast, treatment with antimycin A, which inhibits Complex III and generates superoxide (B77818), leads to the increased expression of hypoxic genes such as COX5b and CYC7. researchgate.net This transcriptional reprogramming represents a cellular adaptation to the mitochondrial stress imposed by the inhibitor.

Genetic Adaptations in Target Organisms

Genetic adaptations are a fundamental basis for the development of stable resistance to antimycin A. These adaptations often involve mutations in the direct target of the drug or in genes that regulate compensatory pathways.

A primary genetic mechanism for high-level resistance is the mutation of the mitochondrial apocytochrome b (CYb) gene, which encodes a core subunit of the cytochrome bc1 complex where antimycin A binds. ed.ac.uk Studies have identified specific point mutations in the CYb gene that confer resistance. For example, in the protozoan parasite Leishmania tarentolae, a single guanosine (B1672433) to thymidine (B127349) transversion in the CYb gene results in a serine to isoleucine substitution at position 35 (Ser35Ile). ed.ac.uk This mutation is located within the putative antimycin A binding pocket and is directly correlated with resistance at both the organismal growth and enzymatic activity levels. ed.ac.uk Mutations conferring resistance to antimycin A and other Qi site inhibitors are often found clustered in two specific regions of the CYb protein. ed.ac.uk

The following table summarizes identified mutations in the cytochrome b gene conferring resistance to Complex III inhibitors.

| Organism | Gene | Mutation | Functional Consequence |

| Leishmania tarentolae | CYb | Ser35Ile | Confers resistance to antimycin A. |

| Plasmodium berghei | CYb | M133I, T139N, etc. | Mutations in Qo1 and Qo2 domains confer resistance to atovaquone, another Complex III inhibitor. uu.nl |

Another significant genetic adaptation observed in the yeast Saccharomyces cerevisiae involves the insertion of transposable elements, known as Ty elements. In strains lacking alcohol dehydrogenase I (ADH1), spontaneous mutations leading to antimycin A resistance frequently arise from the insertion of Ty elements into the promoter regions of other alcohol dehydrogenase genes. nih.gov Specifically, Ty insertions at the ADH2 and ADH4 loci can account for up to 95% of such resistance mutations under certain growth conditions. nih.gov This mechanism allows for the expression of these genes under conditions where they would normally be repressed, providing an alternative metabolic route.

The table below details the genetic adaptations involving transposable elements in Saccharomyces cerevisiae.

| Locus | Genetic Event | Consequence |

| ADH2 | Ty element insertion | Constitutive expression of ADH2, conferring antimycin A resistance. |

| ADH4 | Ty element insertion | Expression of ADH4, a newly identified locus, leading to resistance. |

In plants, genetic adaptations can involve key transcription factors that regulate the mitochondrial stress response. The overexpression of the transcription factor ANAC017 in Arabidopsis leads to a constitutive mitochondrial stress response, including high levels of AOX1a expression, and results in a resistant phenotype against certain pathogens, a process that can be mimicked by antimycin A treatment. frontiersin.org

Advanced Research Methodologies and Future Directions

Application of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Antimycin A2c Research

The fields of metabolomics and transcriptomics, which involve the comprehensive analysis of metabolites and gene expression, respectively, are powerful tools for elucidating the systemic effects of compounds like this compound. nih.govnih.govfrontiersin.org By examining the global changes in a biological system upon treatment, researchers can identify novel pathways and molecular targets.

Integrative metabolomics and transcriptomics analyses have been effectively used to understand the mechanisms of action of other complex natural products. For instance, studies on other compounds have shown that they can suppress cancer cell proliferation and metastasis by regulating mitochondrion-related energy metabolisms, such as galactose and fatty acid metabolism. researchgate.net Such integrated approaches can reveal how a compound alters both gene expression and metabolic profiles, providing a more complete picture of its biological impact. frontiersin.orgmdpi.com

In the context of this compound, these technologies could be applied to:

Identify Metabolic Reprogramming: Analyze how this compound alters the metabolic landscape of cells, particularly in cancer models. This could uncover dependencies on specific metabolic pathways for its cytotoxic effects.

Uncover Gene Regulatory Networks: Transcriptomic analysis can reveal which genes and signaling pathways are up- or down-regulated in response to this compound, offering insights into its mechanism of action beyond its known targets. frontiersin.org

Biomarker Discovery: By correlating metabolic and transcriptomic changes with cellular responses, potential biomarkers of sensitivity or resistance to this compound could be identified. nih.gov

A hypothetical application of these technologies in this compound research is outlined below:

Table 1: Potential Omics-Based Investigation of this compound

| Omics Technology | Research Question | Potential Findings |

|---|---|---|

| Metabolomics | How does this compound affect the metabolic profile of cancer cells? | Identification of altered metabolic pathways (e.g., glycolysis, amino acid metabolism) crucial for this compound's activity. mdpi.com |

| Transcriptomics | What are the global gene expression changes induced by this compound? | Discovery of novel gene targets and signaling pathways modulated by the compound. |

| Integrated Omics | What is the relationship between gene expression and metabolic changes? | A comprehensive understanding of the molecular mechanisms underlying the cellular response to this compound. researchgate.netfrontiersin.org |

Advanced Imaging Techniques (e.g., Stimulated Raman Scattering Microscopy) for Intracellular Dynamics

Understanding where and how a compound interacts within a living cell is crucial for elucidating its mechanism of action. Advanced imaging techniques like Stimulated Raman Scattering (SRS) microscopy offer a powerful, non-invasive way to visualize the uptake and distribution of small molecules in real-time. nih.govbiorxiv.orgamegroups.org

SRS microscopy provides several advantages over traditional fluorescence microscopy, including minimal phototoxicity and the ability to image molecules without the need for bulky fluorescent tags. nih.govbiorxiv.org This is achieved by tagging the molecule of interest with a small, bio-orthogonal alkyne group, which has a unique Raman signal that can be detected with high sensitivity and specificity. nih.gov

This technology has been successfully used to study the intracellular behavior of other complex natural products, revealing that their distribution is influenced by factors such as their potency, specific protein targets, and lipophilicity. nih.govbiorxiv.org For this compound, SRS microscopy could be employed to:

Track Intracellular Localization: Determine the precise subcellular compartments where this compound accumulates, providing clues about its targets and mechanisms.

Monitor Uptake Dynamics: Quantify the rate and extent of this compound uptake into living cells. rsc.org

Correlate Distribution with Activity: Investigate how the intracellular distribution of this compound relates to its observed biological effects.

The application of SRS microscopy to this compound research could provide unprecedented insights into its dynamic interactions within the complex cellular environment. nih.gov

Computational Approaches (e.g., Molecular Dynamics, Docking) in Mechanism Elucidation

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and understanding the interactions between small molecules and their protein targets at an atomic level. ebsco.comresearchgate.netrsc.org These approaches can provide insights into binding affinities, conformational changes, and the specific molecular interactions that drive biological activity.

Molecular docking studies have been used to investigate the binding of antimycin analogues to their targets. nih.gov For example, a study on a novel antimycin analogue, this compound, utilized molecular docking to analyze its interaction with target proteins. nih.govresearchgate.net Such studies can help to rationalize the observed biological activity and guide the design of more potent and selective derivatives.

MD simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the molecule-protein complex over time. ebsco.com This can reveal important information about the stability of the interaction and the role of specific residues in binding.

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Objective | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict the binding mode of this compound to its target proteins. | Identification of key interacting residues and estimation of binding affinity. scirp.org |

| Molecular Dynamics | Simulate the dynamic behavior of the this compound-protein complex. | Understanding the stability of the interaction and the conformational changes involved. |

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of mechanism elucidation and drug discovery.

Unexplored Aspects and Open Questions in this compound Research

Despite the growing body of research on this compound, several aspects of its biology remain to be explored. The discovery of this novel analogue from a marine-derived Streptomyces sp. highlights the vast and underexplored biosynthetic potential of microorganisms from unique environments like the Amazon. asm.orgnih.govrsc.org

Future research could focus on:

Biosynthetic Pathway Elucidation: Investigating the genetic and enzymatic machinery responsible for the production of this compound in its native host. This could open up possibilities for biosynthetic engineering to produce novel analogues with improved properties.

Expanded Target Profiling: While its effects on mitochondrial function are known, a comprehensive screen of other potential cellular targets could reveal novel mechanisms of action.

Resistance Mechanisms: Understanding how cells might develop resistance to this compound is crucial for its potential development as a therapeutic agent.

Synergistic Interactions: Investigating the potential for this compound to act synergistically with other compounds could lead to new combination therapies.

The continued exploration of these and other open questions will undoubtedly provide a more complete understanding of this compound and its potential applications.

Q & A

Q. What is the primary mechanism by which Antimycin A2c induces apoptosis in cancer cells?

this compound disrupts mitochondrial electron transport by inhibiting Complex III, leading to ROS overproduction and cytochrome c release . This activates caspase-dependent apoptosis via the intrinsic pathway. In HeLa cells, it induces S-phase cell cycle arrest and degrades HPV E6/E7 oncoproteins through ROS-mediated ubiquitin-proteasome activation . Key validation methods include flow cytometry for cell cycle analysis, Western blotting for caspase-3 cleavage, and fluorometric assays for ROS quantification.

Q. What in vitro assays are standard for evaluating this compound’s cytotoxicity?

- MTT/WST-1 assays to measure IC50 values (e.g., 0.03–1.35 μM in HeLa cells over 24–72 hours) .

- Annexin V/PI staining to quantify apoptosis.

- Mitochondrial membrane potential (ΔΨm) assays using JC-1 dye or TMRE .

- Proteasome activity assays (e.g., fluorogenic substrates like Suc-LLVY-AMC) to confirm ubiquitin-dependent degradation . Note: Include positive controls (e.g., staurosporine for apoptosis) and normalize to solvent-only treated cells.

Q. How should this compound be prepared and stored for cell-based experiments?

- Stock solution: Dissolve in DMSO (e.g., 10 mM), aliquot, and store at -80°C (stable for 1 year). Avoid freeze-thaw cycles .

- Working concentration: Dilute in culture media to ≤0.1% DMSO. Pre-test solvent toxicity (e.g., DMSO at 0.1% vs. untreated controls).

- In vitro stability: Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) if prolonged incubation (>24 hours) is required .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ROS levels induced by this compound?

Discrepancies may arise from:

- Cell type variability (e.g., HeLa vs. primary cells with differing antioxidant capacities).

- Assay sensitivity (DCFH-DA vs. MitoSOX for compartment-specific ROS).

- Timing of measurement (peak ROS at 2–6 hours vs. later phases). Methodological recommendations:

- Use multiple ROS probes (e.g., DCFH-DA for cytoplasmic, MitoSOX for mitochondrial).

- Include ROS scavengers (e.g., NAC) as negative controls.

- Standardize cell density and serum-free conditions during treatment .

Q. What strategies optimize this compound’s selectivity for cancer cells over normal cells?

- Structural modification: Introduce substituents to the dilactone ring (e.g., halogenation at C9) to enhance tumor-specific uptake .

- Prodrug design: Link this compound to hypoxia-activated moieties (e.g., nitroimidazole) for selective activation in tumor microenvironments.

- Combination therapy: Pair with Bcl-2 inhibitors (e.g., venetoclax) to synergize apoptosis in resistant cells . Validation: Compare cytotoxicity in cancer vs. normal cell lines (e.g., HEK293) using ATP-based viability assays.

Q. How can mitochondrial outer membrane integrity be assessed in this compound-treated cells?

Use cytochrome c release assays :

- Fractionate cells into cytosol and mitochondria-enriched pellets via differential centrifugation.

- Detect cytochrome c via Western blot (cytosolic fraction) and confirm mitochondrial purity with COX IV .

- SUIT (Substrate-Uncoupler-Inhibitor Titration) protocols to evaluate respiratory chain integrity in permeabilized cells .

Experimental Design & Data Analysis

Q. What controls are critical for validating this compound’s mitochondrial effects?

- Negative controls: Cells treated with DMSO or inactive analogs (e.g., Antimycin A1).

- Positive controls: Rotenone (Complex I inhibitor) or oligomycin (ATP synthase inhibitor) .

- Rescue experiments: Co-treat with cyclosporin A (mitochondrial permeability transition pore inhibitor) to confirm apoptosis mechanism.

Q. How can molecular docking studies guide this compound analog design?

- Target selection: Dock analogs against Bcl-2 family proteins (e.g., Bcl-xl, Mcl-1) using AutoDock Vina .

- Parameter optimization: Set grid boxes to cover the hydrophobic groove (critical for BH3 domain binding).

- Validation: Compare computed binding energies (ΔG) with experimental IC50 values. Prioritize analogs with ΔG ≤ -8 kcal/mol .

Synthesis & Biosynthesis

Q. What enzymatic strategies are used in this compound biosynthesis?

- Key enzyme: AntB (nonribosomal peptide synthetase) catalyzes cyclization of the dilactone core .

- In vitro reconstitution: Incubate AntB with isobutyryl-CoA and hydroxylated precursors in HEPES buffer (pH 7.5), followed by RP-HPLC purification .

- Challenges: Low yield due to substrate promiscuity; optimize cofactor (ATP/Mg²⁺) concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.